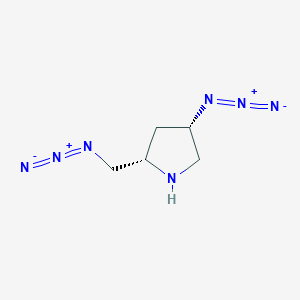![molecular formula C6H11O6P B14186165 [(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate CAS No. 917867-37-9](/img/structure/B14186165.png)
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethoxyphosphoryl group attached to a methylene group, which is further connected to a prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate typically involves the reaction of dimethyl phosphite with an appropriate alkylating agent, such as allyl bromide, under basic conditions. The reaction proceeds via nucleophilic substitution, where the dimethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the allyl bromide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonate esters, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonate-containing compounds.
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or as a component in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which [(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a range of chemical transformations. The pathways involved include nucleophilic substitution, addition, and elimination reactions, which are facilitated by the presence of the dimethoxyphosphoryl group.
Vergleich Mit ähnlichen Verbindungen
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate can be compared with other similar compounds, such as:
Dimethyl phosphite: A simpler phosphonate ester that lacks the prop-2-enoate moiety.
Allyl phosphonate: Contains an allyl group but differs in the ester functionality.
Methoxyphosphoryl derivatives: Compounds with similar phosphoryl groups but different alkyl or aryl substituents.
Eigenschaften
CAS-Nummer |
917867-37-9 |
|---|---|
Molekularformel |
C6H11O6P |
Molekulargewicht |
210.12 g/mol |
IUPAC-Name |
dimethoxyphosphoryloxymethyl prop-2-enoate |
InChI |
InChI=1S/C6H11O6P/c1-4-6(7)11-5-12-13(8,9-2)10-3/h4H,1,5H2,2-3H3 |
InChI-Schlüssel |
JIEGYFILQLGJIX-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)

![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)





![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)
![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)

![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)
